![molecular formula C10H7FO2S B2635767 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 852940-49-9](/img/structure/B2635767.png)
4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, have been used by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Protodeboronation
The protodeboronation process, which is a part of the hydromethylation sequence, can be applied to this compound. This process was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Molecular Docking Investigation
In molecular docking investigations, the “4-Fluoro-3-methyl-benzophenone” molecule, which can be derived from “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .
Novel Synthetic Stimulant
“4-Fluoro-3-methyl-alpha-PVP”, a derivative of “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, is classified as a novel synthetic stimulant and substituted cathinone. These substances have been reported to cause stimulant-like effects, similar to amphetamines .
Industrial Chemistry and Material Science
Thiophene derivatives, including “4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid”, are utilized in industrial chemistry and material science as corrosion inhibitors .
properties
IUPAC Name |
4-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHVQZFOWEYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC(=C12)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid |
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